molecular formula C22H15BrFNO4 B11480458 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide

Cat. No.: B11480458
M. Wt: 456.3 g/mol
InChI Key: VCCBMERRDXFPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the 4-bromophenyl group: This step involves the acylation of the benzodioxin ring with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 3-fluorobenzamide moiety: The final step is the coupling of the intermediate with 3-fluorobenzoic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique electronic properties.

    Biological Studies: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
  • **N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(morpholin-4-yl)propanamide

Uniqueness

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide is unique due to the presence of the 3-fluorobenzamide moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H15BrFNO4

Molecular Weight

456.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H15BrFNO4/c23-15-6-4-13(5-7-15)21(26)17-11-19-20(29-9-8-28-19)12-18(17)25-22(27)14-2-1-3-16(24)10-14/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

VCCBMERRDXFPFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.